molecular formula C17H17N3S B4727652 3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole

3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole

Cat. No. B4727652
M. Wt: 295.4 g/mol
InChI Key: VVRWNHAVIBVAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole, also known as DPTH, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. DPTH belongs to the class of 1,2,4-triazole compounds, which are known for their diverse biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the notable effects are discussed below:
Antimicrobial Effects: this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic processes.
Anticancer Effects: this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole has several advantages and limitations when used in lab experiments. Some of the notable advantages and limitations are discussed below:
Advantages:
1. This compound is readily available and can be synthesized in good yield and purity.
2. This compound exhibits a wide range of biological activities and can be used in a variety of experiments.
3. This compound is relatively stable and can be stored for long periods of time.
Limitations:
1. This compound is toxic and should be handled with care.
2. This compound is relatively insoluble in water and may require the use of organic solvents for experiments.
3. This compound may exhibit non-specific effects in some experiments and should be used with caution.

Future Directions

There are several future directions for research on 3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole. Some of the notable directions are discussed below:
1. Development of this compound derivatives with improved biological activity and specificity.
2. Investigation of the mechanism of action of this compound in more detail.
3. Exploration of the potential therapeutic applications of this compound in various diseases.
4. Investigation of the toxicity and safety profile of this compound in vivo.
5. Development of new methods for the synthesis of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of this compound involves the reaction of propylthiol with 3,4-diphenyl-1,2,4-triazole-5-thione in the presence of a base such as sodium hydroxide. This compound has several advantages and limitations when used in lab experiments. There are several future directions for research on this compound, including the development of this compound derivatives with improved biological activity and specificity, investigation of the mechanism of action of this compound in more detail, and exploration of the potential therapeutic applications of this compound in various diseases.

Scientific Research Applications

3,4-diphenyl-5-(propylthio)-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Some of the notable research applications of this compound are discussed below:
Antimicrobial Activity: this compound has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus niger.
Anticancer Activity: this compound has been found to exhibit potent anticancer activity against a wide range of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Anti-inflammatory Activity: this compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation.

properties

IUPAC Name

3,4-diphenyl-5-propylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-2-13-21-17-19-18-16(14-9-5-3-6-10-14)20(17)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRWNHAVIBVAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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